S-adenosylhomocysteine sulfoxide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

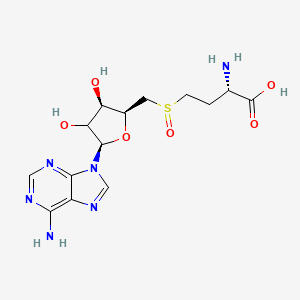

C14H20N6O6S |

|---|---|

Molekulargewicht |

400.41 g/mol |

IUPAC-Name |

(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfinyl]butanoic acid |

InChI |

InChI=1S/C14H20N6O6S/c15-6(14(23)24)1-2-27(25)3-7-9(21)10(22)13(26-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9-,10?,13+,27?/m0/s1 |

InChI-Schlüssel |

UCALNDAYBFUTCI-FHYXIRQRSA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CS(=O)CC[C@@H](C(=O)O)N)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS(=O)CCC(C(=O)O)N)O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

S-Adenosylhomocysteine Sulfoxide: A Technical Guide on its Biological Significance and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-adenosylhomocysteine sulfoxide (B87167) (SAHSO) is a derivative of the crucial metabolic intermediate S-adenosylhomocysteine (SAH). While research on SAHSO is not as extensive as on its parent compound, it has been identified as an inhibitor of catechol-O-methyltransferase (COMT), an important enzyme in the metabolism of catecholamines. This technical guide provides a comprehensive overview of the known biological significance of SAHSO, detailed experimental protocols for its synthesis and characterization, and methodologies for evaluating its enzymatic inhibition. Due to the limited specific literature on SAHSO, this guide also incorporates established protocols for the closely related and well-studied compound, SAH, to provide a robust framework for researchers. This document aims to serve as a foundational resource for scientists investigating the potential roles of SAHSO in cellular processes and as a modulator of methylation reactions for drug development purposes.

Introduction

The methylation cycle is a fundamental biochemical pathway in all mammalian cells, crucial for the regulation of numerous cellular processes, including gene expression, protein function, and neurotransmitter metabolism. S-adenosylmethionine (SAM) serves as the primary methyl donor in these reactions, and its demethylation product, S-adenosylhomocysteine (SAH), is a potent feedback inhibitor of most methyltransferases. The cellular ratio of SAM to SAH is therefore a critical indicator of the cell's "methylation potential."

S-adenosylhomocysteine sulfoxide (SAHSO) is an oxidized derivative of SAH. The introduction of a sulfoxide group has been shown to alter the biological activity of the parent molecule. The primary established biological role of SAHSO is the inhibition of catechol-O-methyltransferase (COMT), an enzyme responsible for the degradation of catecholamine neurotransmitters. This guide will delve into the specifics of this inhibition and provide the necessary technical information for researchers to investigate SAHSO further.

Biological Significance of this compound

The principal documented biological activity of SAHSO is its inhibitory effect on catechol-O-methyltransferase (COMT).[1][2][3] COMT is a key enzyme in the metabolic clearance of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting COMT, SAHSO can potentially modulate the levels of these neurotransmitters, a mechanism of action with therapeutic implications for neurological and psychiatric disorders.

The inhibition of COMT by SAHSO is thought to be competitive, with the molecule acting as a potential transition-state analog.[1] The sulfoxide moiety likely plays a key role in the interaction with the enzyme's active site.

Beyond its effect on COMT, the broader biological significance of SAHSO is not well-characterized in the existing scientific literature. It is plausible that SAHSO may also interact with other methyltransferases or have other, as-yet-undiscovered biological activities. Given that its parent compound, SAH, is a potent inhibitor of a wide range of methyltransferases, it is a reasonable hypothesis that SAHSO may also exhibit a spectrum of inhibitory activities. Further research is required to explore these possibilities.

Quantitative Data

The available quantitative data for the biological activity of this compound is currently limited to its inhibition of COMT.

| Compound | Target Enzyme | Inhibition Parameter | Value | Reference |

| This compound | Catechol-O-methyltransferase (COMT) | IC50 | 860 µM | [1][2][3] |

Experimental Protocols

Due to the limited availability of detailed, published protocols specifically for SAHSO, the following methodologies are based on established procedures for the synthesis, purification, and characterization of the parent compound, SAH, and general enzymatic assays.

Synthesis of this compound

Principle: this compound is synthesized by the controlled oxidation of S-adenosylhomocysteine using hydrogen peroxide.

Materials:

-

S-Adenosylhomocysteine (SAH)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Deionized water

-

Reaction vessel (e.g., round-bottom flask)

-

Stir plate and stir bar

-

Ice bath

Procedure:

-

Dissolve a known quantity of S-Adenosylhomocysteine (SAH) in deionized water in the reaction vessel to a final concentration of 10 mM.

-

Place the reaction vessel in an ice bath on a stir plate and begin gentle stirring.

-

Slowly add a molar equivalent of 30% hydrogen peroxide solution to the reaction mixture dropwise.

-

Allow the reaction to proceed on ice with continuous stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture can be lyophilized to remove water and excess hydrogen peroxide or directly purified.

Purification of this compound

Principle: The synthesized SAHSO can be purified from the reaction mixture using ion-exchange chromatography.

Materials:

-

Crude SAHSO reaction mixture

-

Strong cation exchange resin (e.g., Dowex 50WX8)

-

Chromatography column

-

Deionized water

-

Aqueous ammonia (B1221849) solutions (0.5 M, 1 M, 2 M)

-

Fraction collector

-

Lyophilizer

Procedure:

-

Pack a chromatography column with the strong cation exchange resin and equilibrate with deionized water.

-

Dissolve the crude SAHSO reaction mixture in a minimal amount of deionized water and load it onto the column.

-

Wash the column extensively with deionized water to remove any unreacted, neutral, or anionic species.

-

Elute the bound SAHSO using a stepwise or linear gradient of aqueous ammonia. Start with 0.5 M ammonia, followed by 1 M and 2 M.

-

Collect fractions using a fraction collector and monitor the absorbance at 260 nm to detect the adenine-containing compound.

-

Pool the fractions containing pure SAHSO, as determined by HPLC or TLC.

-

Lyophilize the pooled fractions to obtain pure this compound as a white powder.

Characterization of this compound

Principle: The identity and purity of the synthesized SAHSO should be confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.3.1. Mass Spectrometry

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Mode: Positive ion mode

-

Expected Molecular Ion: [M+H]⁺ at m/z 401.13

-

Procedure: Dissolve a small amount of the purified product in a suitable solvent (e.g., 50% methanol (B129727) in water with 0.1% formic acid) and infuse it into the mass spectrometer.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H NMR and ¹³C NMR

-

Solvent: D₂O

-

Expected Spectral Features: The NMR spectra of SAHSO are expected to be similar to those of SAH, with characteristic shifts in the protons and carbons adjacent to the sulfur atom due to the presence of the sulfoxide group. Specific chemical shift assignments would require detailed 2D NMR experiments.

COMT Inhibition Assay

Principle: The inhibitory activity of SAHSO on COMT can be determined by measuring the rate of methylation of a catechol substrate in the presence and absence of the inhibitor. This protocol is a general method; for specific details, refer to Coward et al., 1972.

Materials:

-

Purified Catechol-O-methyltransferase (COMT)

-

S-Adenosylmethionine (SAM) as the methyl donor

-

A catechol substrate (e.g., 3,4-dihydroxybenzoic acid)

-

This compound (SAHSO) as the inhibitor

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.6, containing 1 mM MgCl₂)

-

Radiolabeled SAM ([³H]-SAM) or a method to quantify the methylated product (e.g., HPLC)

-

Scintillation counter and scintillation fluid (if using radiolabeled SAM)

-

Microplate reader or HPLC system

Procedure:

-

Prepare a series of dilutions of SAHSO in the assay buffer.

-

In a microplate or reaction tubes, prepare reaction mixtures containing the assay buffer, COMT enzyme, and the catechol substrate.

-

Add the different concentrations of SAHSO to the respective wells/tubes. Include a control with no inhibitor.

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate the reaction by adding SAM (containing a tracer amount of [³H]-SAM).

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes) during which the reaction is linear.

-

Stop the reaction by adding an acid (e.g., 1 M HCl).

-

Extract the methylated product using an organic solvent (e.g., ethyl acetate).

-

If using [³H]-SAM, transfer a portion of the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each SAHSO concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by this compound have not been elucidated, its role as a COMT inhibitor places it within the broader context of catecholamine metabolism. The following diagrams illustrate the biochemical context of SAHSO and a logical workflow for its investigation.

Conclusion

This compound is an intriguing molecule with a defined inhibitory activity against catechol-O-methyltransferase. While its broader biological significance remains largely unexplored, its relationship to the central methylation cycle intermediate, SAH, suggests that it may have other important biological roles. This technical guide provides a foundational resource for researchers interested in exploring the properties and potential applications of SAHSO. The provided protocols, adapted from established methodologies for related compounds, offer a starting point for the synthesis, purification, characterization, and biological evaluation of this compound. Further investigation into the effects of SAHSO on other methyltransferases and in various cellular and disease models is warranted to fully elucidate its biological significance and therapeutic potential.

References

The Role of S-Adenosylhomocysteine Sulfoxide in Methylation Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-adenosylhomocysteine (SAH), the metabolic byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions, is a well-established potent feedback inhibitor of methyltransferases. The intracellular ratio of SAM to SAH, often termed the "methylation index," is a critical determinant of cellular methylation capacity. Under conditions of oxidative stress, reactive oxygen species can modify cellular components, including metabolites. One such modification is the oxidation of the sulfur atom in SAH to form S-adenosylhomocysteine sulfoxide (B87167) (SAH-SO). This technical guide provides a comprehensive overview of the current understanding of SAH-SO and its role in methylation reactions, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the associated biochemical pathways. While research on SAH-SO is not as extensive as that on SAH, this guide synthesizes the existing knowledge to inform future research and drug development efforts targeting the methylation landscape.

Introduction to S-Adenosylhomocysteine and its Oxidation

The methionine cycle is a fundamental metabolic pathway essential for the regeneration of methionine and the production of SAM, the universal methyl donor for a vast array of biological methylation reactions, including the modification of DNA, RNA, proteins, and lipids.[1] Upon the transfer of its methyl group by a methyltransferase, SAM is converted to SAH.[1] The accumulation of SAH leads to product inhibition of most methyltransferases, thereby necessitating its efficient removal.[2] This is primarily achieved through the enzymatic hydrolysis of SAH to adenosine (B11128) and homocysteine by S-adenosylhomocysteine hydrolase (SAHH).[2]

Under conditions of oxidative stress, the thioether moiety of SAH is susceptible to oxidation, leading to the formation of S-adenosylhomocysteine sulfoxide (SAH-SO). This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: (R)-SAH-SO and (S)-SAH-SO. While the physiological occurrence and concentrations of SAH-SO are not well-characterized, its structural similarity to both SAM and SAH suggests a potential role in modulating methylation reactions.

Biochemical Pathways and Logical Relationships

The formation of SAH-SO represents a convergence of the methionine cycle and cellular redox metabolism. The following diagrams illustrate the central methionine cycle, the formation of SAH-SO under oxidative stress, and its potential impact on methylation.

Quantitative Data on SAH-SO in Methylation Reactions

The direct investigation of SAH-SO's role in methylation has been limited. The most significant quantitative data available pertains to its inhibitory effect on Catechol-O-Methyltransferase (COMT).

| Compound | Target Enzyme | Parameter | Value | Reference |

| This compound (SAH-SO) | Catechol-O-Methyltransferase (COMT) | IC50 | 860 µM | [3][4] |

Table 1: Inhibitory Potency of this compound.

It is important to note that this IC50 value is relatively high, suggesting that SAH-SO is a weak inhibitor of COMT compared to SAH itself. There is currently no publicly available data on the inhibitory effects of SAH-SO on other classes of methyltransferases, such as DNA methyltransferases (DNMTs), histone methyltransferases (HMTs), or RNA methyltransferases (RMTs).

Experimental Protocols

Detailed experimental protocols specifically designed for studying SAH-SO are scarce. However, existing methodologies for synthesizing SAH analogs, quantifying SAH, and assaying methyltransferase activity can be adapted.

Synthesis and Purification of this compound

This protocol is adapted from the chemical synthesis of SAH analogs and sulfoxides.[5]

Objective: To synthesize SAH-SO by oxidation of SAH.

Materials:

-

S-Adenosyl-L-homocysteine (SAH)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Glacial acetic acid

-

Distilled water

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Lyophilizer

Procedure:

-

Dissolve a known amount of SAH in a minimal amount of glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add a molar excess of 30% hydrogen peroxide dropwise while stirring.

-

Allow the reaction to proceed on ice for several hours, monitoring the progress by HPLC.

-

Once the reaction is complete (indicated by the consumption of SAH), dilute the reaction mixture with cold distilled water.

-

Purify the SAH-SO diastereomers using preparative HPLC with a suitable gradient of a buffered mobile phase (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).

-

Collect the fractions corresponding to the SAH-SO peaks.

-

Lyophilize the purified fractions to obtain SAH-SO as a solid.

-

Characterize the product by mass spectrometry and NMR to confirm its identity.

In Vitro Methyltransferase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of SAH-SO against a methyltransferase of interest.

Objective: To determine the IC50 value of SAH-SO for a specific methyltransferase.

Materials:

-

Purified recombinant methyltransferase

-

Substrate for the methyltransferase (e.g., a specific DNA oligonucleotide, histone peptide, or small molecule)

-

S-Adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

This compound (SAH-SO)

-

Assay buffer (enzyme-specific)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of SAH-SO in the assay buffer.

-

In a microtiter plate, set up reaction mixtures containing the assay buffer, the methyltransferase, its substrate, and varying concentrations of SAH-SO. Include a control with no inhibitor.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at the optimal temperature for the enzyme for a defined period.

-

Stop the reaction (e.g., by adding a strong acid or by spotting onto a filter membrane).

-

Quantify the incorporation of the [³H]-methyl group into the substrate using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the SAH-SO concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Potential Metabolic Fate and Unanswered Questions

A significant gap in the current knowledge is the metabolic fate of SAH-SO. It is unknown whether SAH-SO can be recognized and processed by enzymes that typically metabolize SAH or other sulfoxides.

-

Interaction with SAH Hydrolase (SAHH): There is no experimental evidence to confirm or deny that SAH-SO is a substrate for SAHH. The presence of the sulfoxide group may alter the conformation of the molecule, potentially preventing it from binding to the active site of SAHH.

-

Enzymatic Reduction: The cell possesses enzymatic systems for reducing oxidized methionine residues in proteins, namely the methionine sulfoxide reductases (MsrA and MsrB).[6] These enzymes exhibit stereospecificity for the S and R epimers of methionine sulfoxide, respectively.[6] It is plausible that a similar enzymatic system, possibly involving the thioredoxin system, could reduce SAH-SO back to SAH, thereby mitigating any inhibitory effects and reintroducing it into the methionine cycle. However, this remains a hypothesis that requires experimental validation.

Conclusion and Future Directions

This compound is an oxidized derivative of the key methylation inhibitor, SAH. Its formation is conceivable under conditions of oxidative stress, a state implicated in numerous pathologies. The available data, though limited, indicates that SAH-SO can act as a weak inhibitor of at least one methyltransferase, COMT.[3][4] However, its broader impact on the cellular methylome remains largely unexplored.

Future research should focus on several key areas:

-

Comprehensive Inhibitor Profiling: The inhibitory activity of both diastereomers of SAH-SO should be systematically evaluated against a wide range of methyltransferases, including DNMTs, HMTs, and RMTs.

-

Metabolic Fate: Elucidating the metabolic fate of SAH-SO is crucial. This includes investigating whether it is a substrate for SAHH and identifying any enzymes responsible for its reduction.

-

Cellular Quantification: The development of sensitive and specific analytical methods to detect and quantify SAH-SO in biological samples is essential to understand its physiological and pathological relevance.

-

Biological Consequences: Investigating the effects of SAH-SO on gene expression, epigenetic modifications, and cellular phenotypes will provide insights into its potential role in diseases associated with oxidative stress and dysregulated methylation.

A deeper understanding of the biochemistry of SAH-SO will provide a more complete picture of the intricate interplay between cellular metabolism, redox state, and epigenetic regulation, and may reveal new therapeutic targets for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Methionine sulfoxide reductases: ubiquitous enzymes involved in antioxidant defense, protein regulation, and prevention of aging-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Presence and Biological Significance of S-Adenosylhomocysteine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of S-adenosylhomocysteine (B1680485) (SAH), a critical intermediate in cellular metabolism. While the endogenous presence of its sulfoxide (B87167) form is not well-documented, SAH itself is a pivotal molecule whose concentration is tightly regulated. As the demethylated product of S-adenosylmethionine (SAM), the universal methyl donor, SAH serves as a potent feedback inhibitor of methyltransferase enzymes. The ratio of SAM to SAH, often termed the "methylation index," is a crucial indicator of the cell's capacity to perform methylation reactions, which are fundamental to a myriad of biological processes, including epigenetic regulation of gene expression, protein function, and neurotransmitter synthesis. Dysregulation of SAH levels has been implicated in a range of pathologies, including cardiovascular, neurological, and neoplastic diseases. This guide details the metabolic pathways governing SAH, presents quantitative data on its endogenous concentrations, provides in-depth experimental protocols for its measurement, and visualizes its intricate relationship with key cellular signaling pathways.

The Methionine Cycle and the Central Role of S-Adenosylhomocysteine

S-adenosylhomocysteine is a key component of the methionine cycle, a fundamental metabolic pathway that facilitates the transfer of methyl groups for numerous biochemical reactions.[1] The cycle begins with the essential amino acid methionine, which is converted to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT).[2][3] SAM then donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases.[1] This transfer results in the formation of S-adenosylhomocysteine (SAH).[1]

SAH is a potent competitive inhibitor of most methyltransferases; therefore, its accumulation can significantly impede cellular methylation processes.[4] To prevent this, SAH is rapidly hydrolyzed into adenosine (B11128) and homocysteine by the enzyme SAH hydrolase (SAHH).[1][5] Homocysteine can then be remethylated back to methionine to perpetuate the cycle or be directed to the transsulfuration pathway for the synthesis of cysteine and glutathione.[1]

Quantitative Data: Endogenous Levels of S-Adenosylhomocysteine

The concentration of SAH in biological fluids and tissues is a critical parameter for assessing cellular methylation capacity. Below are tables summarizing typical endogenous SAH levels in human plasma/serum and various tissues. It is important to note that these values can vary depending on the analytical method used, as well as the physiological and pathological state of the individual.

Table 1: Endogenous S-Adenosylhomocysteine (SAH) Concentrations in Human Plasma and Serum

| Analyte | Matrix | Concentration Range | Subject Group | Reference |

| SAH | Plasma | 21.5 ± 3.2 nM (mean ± SD) | Healthy Adults (n=33) | [6] |

| SAH | Plasma | ≥20 nM | Healthy Adults with elevated SAH | [6] |

| SAH | Plasma | 16 - 41 nM (Optimal Range) | General Population | [6] |

| SAH | Serum | Decreased levels observed | Alzheimer's Disease Patients | [7] |

| SAH | Plasma | Significantly increased | Alzheimer's Disease Patients | [8] |

Table 2: S-Adenosylhomocysteine (SAH) Concentrations in Various Tissues

| Tissue | Condition | SAH Concentration Change | Species | Reference |

| Guinea Pig Heart | Normal | 3.5 nmol/g | Guinea Pig | [9] |

| Guinea Pig Heart | Hypoxia with L-homocysteine thiolactone | 64.3 nmol/g (17-fold increase) | Guinea Pig | [9] |

| Human Brain (various regions) | Alzheimer's Disease | 56-79% decrease | Human | [7] |

Experimental Protocols for SAH Quantification

Accurate quantification of SAH is crucial for research and clinical applications. The two most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantification of SAH by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for SAH quantification due to its high sensitivity and specificity.[10]

Principle: This method involves the chromatographic separation of SAH from other components in a biological sample, followed by its detection and quantification by a tandem mass spectrometer. An internal standard, typically a stable isotope-labeled version of SAH (e.g., d5-SAH), is added to the sample to ensure accurate quantification.[4]

Sample Preparation (Plasma/Serum):

-

In a 1.5 mL microcentrifuge tube, combine 200 µL of plasma or serum with 50 µL of a 5 µmol/L internal standard solution (d5-SAH in 0.1% formic acid).[4]

-

Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.[4]

-

Add 550 µL of ice-cold acetone (B3395972) to precipitate proteins.[4]

-

Vortex vigorously for 10 minutes and incubate at 4°C for another 10 minutes.[4]

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[4]

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.[4]

Sample Preparation (Tissue Homogenates):

-

Excise the tissue and immediately snap-freeze it in liquid nitrogen.[1]

-

Weigh the frozen tissue (typically 10-50 mg).

-

In a pre-chilled tube containing homogenization beads, add 10-20 volumes of a pre-chilled extraction solvent (e.g., 0.1% formic acid in methanol/water).[1]

-

Add the frozen tissue to the tube and homogenize using a bead beater.[1]

-

Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.[1]

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.[1]

-

Transfer the supernatant to a new pre-chilled tube for analysis.[1]

LC-MS/MS Conditions (Representative):

-

Column: 250 mm × 2.0 mm EA:faast column from Phenomenex[11][12][13]

-

Mobile Phase A: 0.1% formic acid in water

-

Ionization Mode: Positive electrospray ionization (ESI+)[11][12][13]

-

MRM Transitions:

Data Analysis: A calibration curve is generated by plotting the peak area ratio of SAH to the internal standard against the concentration of the SAH standards. The concentration of SAH in the samples is then determined from this curve.[4]

Quantification of SAH by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for quantifying SAH in a large number of samples.[14]

Principle: This is a competitive immunoassay where SAH in the sample competes with SAH conjugated to a carrier protein (coated on the microplate) for binding to a limited amount of a specific anti-SAH antibody. A secondary antibody conjugated to horseradish peroxidase (HRP) is then used for detection, and the resulting colorimetric signal is inversely proportional to the amount of SAH in the sample.[14][15]

Protocol (General):

-

Plate Preparation: Use a 96-well plate pre-coated with an SAH conjugate.[16]

-

Standard and Sample Addition: Add 50 µL of standards and samples to the appropriate wells.[14][17]

-

Antibody Incubation: Add 50 µL of diluted anti-SAH antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.[14][17]

-

Washing: Wash the wells three to five times with 1X Wash Buffer.[14]

-

Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[14]

-

Washing: Repeat the washing step.[14]

-

Substrate Reaction: Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.[14]

-

Stopping the Reaction: Add 50 µL of stop solution.[14]

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[14]

Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of SAH in the samples by interpolating their absorbance values on the standard curve.[14]

Signaling Pathways and Pathophysiological Implications

Elevated levels of SAH can have profound effects on cellular function, primarily through the inhibition of methyltransferases. This can lead to alterations in epigenetic modifications and the dysregulation of various signaling pathways, contributing to the pathogenesis of several diseases.

Wnt Signaling Pathway

Recent studies have linked SAH metabolism to the Wnt signaling pathway, which is crucial for embryonic development, tissue homeostasis, and cancer. Downregulation of SAH hydrolase (AHCY) leads to an accumulation of SAH and has been shown to increase the levels of LEF1, a key transcription factor in the Wnt/β-catenin signaling pathway. This suggests that elevated SAH can modulate Wnt signaling, potentially contributing to cancer development and progression.

NF-κB Signaling Pathway

SAH has also been shown to induce inflammation through the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] Elevated SAH can lead to the upregulation of adhesion molecules and cytokines in endothelial cells, a process that is suppressed by the inhibition of NF-κB.[2] Furthermore, SAH accumulation can trigger both the canonical and non-canonical NF-κB pathways.[2] One proposed mechanism involves the suppression of the EZH2 methyltransferase, leading to reduced histone methylation and subsequent activation of NF-κB.[2] In hepatocytes, high SAH levels have been shown to inhibit NF-κB-mediated gene expression, sensitizing the cells to TNF-induced cytotoxicity.[5] This highlights the complex and cell-type-specific role of SAH in regulating NF-κB signaling.

Conclusion

S-adenosylhomocysteine is a pivotal metabolite that serves as a critical indicator of cellular methylation status. Its endogenous levels are tightly regulated, and any imbalance can have significant consequences for cellular function and organismal health. The accurate quantification of SAH through robust methods like LC-MS/MS and ELISA is essential for advancing our understanding of its role in various diseases. Further research into the intricate ways SAH modulates key signaling pathways, such as Wnt and NF-κB, will undoubtedly open new avenues for therapeutic intervention in a wide range of pathological conditions. This guide provides a foundational resource for researchers and drug development professionals dedicated to exploring the multifaceted role of S-adenosylhomocysteine in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. S-adenosylhomocysteine induces inflammation through NFkB: A possible role for EZH2 in endothelial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. S-adenosylhomocysteine inhibits NF-κB-mediated gene expression in hepatocytes and confers sensitivity to TNF cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cores.emory.edu [cores.emory.edu]

- 7. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. eaglebio.com [eaglebio.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. S-Adenosylhomocysteine inhibits NFκB-mediated gene expression in hepatocytes and confers sensitivity to TNF cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

S-adenosylhomocysteine Sulfoxide: A Potential Biomarker for Oxidative Stress and Cellular Dysfunction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular metabolism, the intricate balance of methylation reactions is paramount to maintaining cellular homeostasis. Central to this process are S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH). SAM, the universal methyl donor, participates in the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids.[1] Upon donating its methyl group, SAM is converted to SAH, a potent inhibitor of most methyltransferase enzymes.[2][3] Consequently, the intracellular ratio of SAM to SAH is a critical determinant of the cell's methylation capacity.[1][4] An accumulation of SAH can lead to global hypomethylation, a hallmark of numerous pathological conditions.

S-adenosylhomocysteine sulfoxide (B87167) (SAHO) is the oxidized form of SAH.[5] Its formation can occur spontaneously during the preparation and storage of biological samples, posing a challenge to the accurate quantification of SAH.[5] However, the presence of SAHO may be more than a mere analytical artifact; it can serve as an indicator of underlying oxidative stress. This guide explores the core biochemistry of SAHO, its relationship with SAH and the methionine cycle, its potential as a biomarker, and the methodologies for its detection and quantification.

The Methionine Cycle and the Genesis of SAHO

The metabolic pathway of SAH is intrinsically linked to the methionine cycle. Methionine is converted to SAM, which then donates its methyl group in transmethylation reactions, yielding SAH.[6] SAH is subsequently hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase (SAHH).[7] Under conditions of oxidative stress, where there is an excess of reactive oxygen species (ROS), SAH can be oxidized to form SAHO. This relationship positions SAHO as a potential marker for cellular redox imbalance.[8][9]

The Methionine Cycle and SAHO Formation.

SAHO as a Potential Biomarker

While research directly investigating SAHO as a clinical biomarker is still emerging, its precursor, SAH, has been implicated in a variety of diseases. Elevated levels of SAH are considered a more sensitive biomarker for cardiovascular disease than homocysteine.[2] The presence of SAHO, as a product of SAH oxidation, could therefore provide an additional layer of information related to the oxidative stress component of these pathologies.

-

Cardiovascular Disease: Elevated plasma SAH concentrations have been associated with an increased risk of cardiovascular events.[10][11] Studies suggest that SAH, not homocysteine, may be the critical pathological factor in homocysteine-associated disorders.[2]

-

Neurodegenerative Diseases: In Alzheimer's disease, brain SAH levels are significantly higher than in healthy individuals, and this elevation is linked to the inhibition of crucial methyltransferases and cognitive impairment.[12][13] Given the role of oxidative stress in neurodegeneration, SAHO could be a relevant marker in this context.[8][14]

-

Liver Disease: The synthesis of SAM is often depressed in chronic liver disease.[15][16] An accumulation of SAH has been shown to promote fat accumulation in hepatocytes, a key feature of alcohol-related liver disease.[17][18]

Quantitative Data on SAH Levels in Plasma

The following table summarizes representative concentrations of SAH in human plasma from various studies. These values highlight the differences observed between healthy individuals and those with certain pathological conditions.

| Condition | Analyte | Concentration (nmol/L) | Fold Change | Reference |

| Healthy Adults | SAH | 21.5 ± 6.5 | - | [19] |

| Healthy Adults | SAH | 18.9 ± 1.4 | - | [3] |

| Coronary Artery Disease | SAH | 23.09 ± 2.4 | ~1.2x vs AS | [20] |

| Atherosclerosis (AS) | SAH | 19.2 ± 1.5 | - | [20] |

| Cirrhotic Patients | SAH | 46.5 ± 3.3 | ~2.5x vs Healthy | [3] |

Analytical Methodologies for Detection

The accurate quantification of SAH and SAHO is challenging due to their low physiological concentrations and the instability of SAH.[19] Several analytical techniques have been developed, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard for its sensitivity and specificity.[4][6]

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |

| LC-MS/MS | 5 nM (SAM), 1 nM (SAH) | 10 nM (SAM), 3 nM (SAH) | 0.01-5 µM (SAM), 0.003-5 µM (SAH) | [19] |

| LC-MS/MS | - | 8 nmol/l (SAM), 16 nmol/l (SAH) | 8-1024 nmol/l (SAM), 16-1024 nmol/l (SAH) | [21] |

| HPLC-FL | 9 x 10⁻⁹ mol/L (SAM), 4.4 x 10⁻⁹ mol/L (SAH) | 9.7 x 10⁻⁹ mol/L (SAM), 5.7 x 10⁻⁹ mol/L (SAH) | Two decades | [22] |

| Immunoassay | < 0.1 picomole (SAH) | - | 10-150 nM (SAH) | [3] |

| CE-UV | 180 nmol/L (SAH) | - | - | [23] |

Experimental Protocols

Quantification of SAH and SAHO by LC-MS/MS

This protocol provides a generalized workflow for the quantification of SAH and SAHO in plasma.

General workflow for LC-MS/MS analysis of SAH/SAHO.

1. Sample Preparation (Plasma)

-

To 20 µL of plasma, add an internal standard solution (e.g., deuterated SAH).[24]

-

Precipitate proteins by adding a solvent like ice-cold acetone (B3395972) and vortexing vigorously.[6]

-

Incubate at 4°C to ensure complete precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography (LC)

-

Column: A reversed-phase C8 or C18 column is commonly used.[19]

-

Mobile Phase: An isocratic or gradient elution with a mixture of water and an organic solvent (e.g., methanol), both containing a small percentage of an acid like formic acid to improve ionization.[19]

-

Flow Rate: Typically in the range of 0.2-0.75 mL/min.[19][24]

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization: Electrospray ionization (ESI) in positive mode is used.[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for SAH, SAHO, and their respective internal standards.

4. Data Analysis

-

Integrate the peak areas of the MRM transitions for the analytes and their internal standards.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

-

Determine the concentration of SAH and SAHO in the unknown samples from the calibration curve.[6]

Logical Framework for SAHO as a Biomarker

The potential of SAHO as a biomarker stems from its position as a direct product of SAH oxidation, linking the well-established pathological implications of altered methylation capacity with oxidative stress.

Proposed role of SAHO as a biomarker.

Conclusion and Future Directions

S-adenosylhomocysteine sulfoxide stands at the crossroads of two critical cellular processes: methylation and redox homeostasis. While its precursor, SAH, is an established indicator of methylation capacity and is linked to various diseases, the measurement of SAHO could provide a more nuanced view by directly reflecting the impact of oxidative stress on the methionine cycle. The primary challenge in establishing SAHO as a robust biomarker lies in the need for analytical methods that can reliably distinguish it from SAH and quantify it at low physiological concentrations, while also accounting for its potential formation ex vivo.

Future research should focus on:

-

Developing and validating sensitive and specific LC-MS/MS methods for the simultaneous quantification of SAM, SAH, and SAHO.

-

Conducting large-scale clinical studies to correlate plasma and tissue levels of SAHO with the incidence, progression, and severity of diseases associated with oxidative stress, such as cardiovascular, neurodegenerative, and liver diseases.

-

Investigating the biological activity of SAHO, including its potential to inhibit methyltransferases and other enzymes.[25]

By addressing these areas, the scientific and medical communities can better elucidate the role of this compound and potentially unlock its utility as a valuable biomarker for diagnostics, prognostics, and the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Role of S-adenosylhomocysteine in cardiovascular disease and its potential epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple Rapid Immunoassay for S-adenosylhomocysteine In Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. graphyonline.com [graphyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Plasma S-adenosylhomocysteine is associated with the risk of cardiovascular events in patients undergoing coronary angiography: a cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elevated S-adenosylhomocysteine in Alzheimer brain: influence on methyltransferases and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Possible role of S-adenosylmethionine, S-adenosylhomocysteine, and polyunsaturated fatty acids in predementia syndromes and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. S-Adenosylmethionine Attenuates Oxidative Stress and Neuroinflammation Induced by Amyloid-β Through Modulation of Glutathione Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. S-adenosylmethionine (SAMe) therapy in liver disease: a review of current evidence and clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of Elevated Intracellular S-Adenosylhomocysteine in the Pathogenesis of Alcohol-Related Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of Elevated Intracellular S-Adenosylhomocysteine in the Pathogenesis of Alcohol-Related Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. The relationship between S-adenosylhomocysteine and coronary artery lesions: A case control study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Detection of S-adenosylhomocysteine and methylation index in blood by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. medchemexpress.com [medchemexpress.com]

Preliminary Studies on the Effects of S-Adenosylhomocysteine Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosylhomocysteine sulfoxide (B87167) (SAH-SO) is a derivative of S-adenosylhomocysteine (SAH), a key intermediate in cellular methylation reactions. While SAH is a well-established inhibitor of methyltransferases, the biological effects of its sulfoxide form are less characterized. This technical guide provides a comprehensive overview of the preliminary research on SAH-SO, focusing on its synthesis, its inhibitory effects on catechol-O-methyltransferase (COMT), and the experimental methodologies used in these initial studies. The information presented is intended to serve as a foundational resource for researchers interested in exploring the potential roles of SAH-SO in biochemistry and pharmacology.

Quantitative Data on Enzyme Inhibition

The primary reported biological effect of S-adenosylhomocysteine sulfoxide is its inhibition of catechol-O-methyltransferase (COMT), an enzyme crucial for the degradation of catecholamines.

Table 1: Inhibitory Potency of this compound against Catechol-O-Methyltransferase

| Inhibitor | Target Enzyme | IC50 (μM) | Reference |

| This compound (SAH-SO) | Catechol-O-Methyltransferase (COMT) | 860 | [1][2] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the assay used to determine its inhibitory effect on COMT, based on available literature.

Synthesis and Characterization of this compound

The synthesis of SAH-SO involves the oxidation of S-adenosylhomocysteine. The following protocol is based on the methods described by Duerre et al. (1969).

Materials:

-

S-Adenosyl-L-homocysteine (SAH)

-

Hydrogen peroxide (H₂O₂)

-

Spectrophotometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Infrared (IR) spectrometer

-

Crystallization apparatus

Procedure:

-

Oxidation: Dissolve S-adenosyl-L-homocysteine in a suitable buffer. Add hydrogen peroxide to initiate the oxidation of the sulfide (B99878) group to a sulfoxide. The reaction conditions (temperature, time, and concentration of H₂O₂) should be carefully controlled to ensure specific oxidation without further degradation.

-

Monitoring: The progress of the reaction can be monitored by spectrophotometry.

-

Purification: Once the reaction is complete, the this compound can be purified by crystallization.

-

Characterization: The identity and purity of the synthesized SAH-SO should be confirmed using analytical techniques such as NMR and IR spectroscopy to characterize the chemical structure.[3]

Catechol-O-Methyltransferase (COMT) Inhibition Assay

The following is a generalized protocol for determining the IC50 of SAH-SO against COMT, based on the findings of Coward et al. (1972). The original paper should be consulted for precise experimental details.

Materials:

-

Partially purified catechol-O-methyltransferase from rat liver.

-

S-Adenosyl-L-methionine (SAM) as the methyl donor.

-

A catechol substrate (e.g., 3,4-dihydroxybenzoic acid).

-

This compound (SAH-SO) as the inhibitor.

-

Radioactively labeled SAM (e.g., ¹⁴C-SAM) for detection of methylation.

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.6).

-

Scintillation counter.

Procedure:

-

Enzyme Preparation: Prepare a solution of partially purified COMT from rat liver homogenates.

-

Reaction Mixture: In a series of reaction tubes, prepare a reaction mixture containing the buffer, the catechol substrate, and varying concentrations of this compound.

-

Initiation of Reaction: Start the enzymatic reaction by adding ¹⁴C-labeled S-adenosyl-L-methionine to each tube.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific period.

-

Termination of Reaction: Stop the reaction, for example, by adding an acid to denature the enzyme.

-

Quantification of Methylation: Extract the methylated product and quantify the amount of radioactivity incorporated using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of COMT activity against the concentration of SAH-SO. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be determined from this plot.[1][2]

Signaling Pathways and Experimental Workflows

Based on the available preliminary data, the primary described interaction of this compound is its role as a competitive inhibitor of COMT, likely acting as a transition-state analog.

Inhibition of Catechol-O-Methyltransferase (COMT)

This compound is suggested to act as a potential transition-state analog inhibitor of COMT.[1][2] This implies that its structure resembles the transient state of the substrates during the methyl transfer reaction catalyzed by COMT. By binding tightly to the active site of the enzyme, SAH-SO prevents the natural substrates from binding and being converted to products.

Caption: Inhibition of COMT by this compound.

Experimental Workflow for Synthesis and Characterization

The general workflow for the laboratory preparation and verification of this compound is outlined below.

Caption: Workflow for the synthesis and characterization of SAH-SO.

Conclusion and Future Directions

The preliminary studies on this compound have primarily identified it as an inhibitor of catechol-O-methyltransferase. The available data, though limited, provide a foundation for further investigation into its biological and pharmacological properties.

Future research should focus on:

-

Broadening the Scope of Enzyme Inhibition: Investigating the effects of SAH-SO on a wider range of methyltransferases and other related enzymes to determine its specificity.

-

Cellular and In Vivo Studies: Elucidating the effects of SAH-SO in cellular models to understand its impact on signaling pathways, cell viability, and other cellular processes. In vivo studies in animal models would be crucial to assess its physiological effects and potential therapeutic applications.

-

Mechanism of Action: Further studies are needed to confirm the precise mechanism of COMT inhibition and to explore other potential molecular targets.

This technical guide summarizes the current, albeit limited, knowledge on this compound. It is hoped that this compilation of data and protocols will stimulate further research into this potentially important molecule.

References

understanding the basic properties of S-adenosylhomocysteine sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-adenosylhomocysteine (SAH) is the metabolic precursor to homocysteine and a potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Its oxidation product, S-adenosylhomocysteine sulfoxide (B87167) (SAHSO), is formed through the addition of an oxygen atom to the sulfur of the homocysteine moiety. While the biological implications of SAH are extensively studied, SAHSO remains a less characterized molecule. This technical guide provides a comprehensive overview of the fundamental properties of SAHSO, including its chemical structure, synthesis, and characterization. Due to the limited availability of research focused specifically on SAHSO, this guide also provides context through the well-established metabolic pathways of its precursor, SAH. This document aims to serve as a foundational resource for researchers interested in the potential roles of SAHSO in cellular metabolism and disease.

Introduction to S-Adenosylhomocysteine and its Sulfoxide

S-adenosylmethionine (SAM) is the primary methyl group donor in a vast number of cellular reactions critical for the regulation of epigenetics, protein function, and metabolism. These transmethylation reactions, catalyzed by methyltransferases, yield S-adenosylhomocysteine (SAH) as a byproduct.[1] SAH is a potent competitive inhibitor of these enzymes, and therefore its intracellular concentration is tightly regulated.[1] The ratio of SAM to SAH is considered a key indicator of the cell's "methylation potential."

S-adenosylhomocysteine sulfoxide (SAHSO) is the oxidized form of SAH. The formation of SAHSO can occur spontaneously during the preparation and storage of samples containing SAH.[2] While its biological role is not well-defined, its presence may be indicative of oxidative stress and could potentially influence methylation pathways, although this is not yet firmly established.

Chemical and Physical Properties

| Property | S-Adenosylhomocysteine (SAH) | This compound (SAHSO) |

| Molecular Formula | C₁₄H₂₀N₆O₅S[3] | C₁₄H₂₀N₆O₆S |

| Molecular Weight | 384.41 g/mol [3] | 400.41 g/mol |

| Chemical Structure | A molecule of adenosine (B11128) linked to a molecule of homocysteine via a thioether bond. | A molecule of adenosine linked to a molecule of homocysteine via a sulfoxide group. |

| Synonyms | AdoHcy, SAH[4] | SAHO |

| Solubility | Soluble in water and polar aprotic solvents like DMSO.[5] | Expected to be soluble in water and polar aprotic solvents. |

Synthesis and Characterization of this compound

Synthesis

SAHSO can be synthesized in the laboratory through the oxidation of SAH. A common method involves the use of hydrogen peroxide as the oxidizing agent.[2]

Experimental Protocol: Oxidation of SAH to SAHSO

This protocol is a generalized procedure based on available literature. Optimization may be required for specific applications.

-

Materials:

-

S-Adenosyl-L-homocysteine (SAH)

-

Hydrogen Peroxide (H₂O₂)

-

Acetic Acid

-

Ethanol

-

Deionized water

-

-

Procedure:

-

Dissolve S-Adenosyl-L-homocysteine in acetic acid.

-

Add a molar excess of hydrogen peroxide to the solution. The reaction should be monitored for completion, which can take several hours.[2]

-

Upon completion, the solvent can be removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a solvent system such as ethanol/water.

-

Characterization

The identity and purity of synthesized SAHSO can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for both the analysis and purification of SAHSO. An isocratic HPLC method can be used to separate SAH, SAM, and SAHSO.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of SAHSO. The oxidation of the sulfur atom to a sulfoxide will induce chemical shift changes in the neighboring protons and carbons of the homocysteine moiety compared to the parent SAH molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the sulfoxide functional group, which exhibits characteristic stretching bands.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of SAHSO.

Biological Context: The Metabolism of S-Adenosylhomocysteine

Currently, there is a lack of information regarding the specific biological roles and signaling pathways of SAHSO. It is primarily considered an oxidation product of SAH. To provide a framework for future research into SAHSO, the well-established metabolic pathway of its precursor, SAH, is presented below.

SAH is a central node in cellular metabolism, linking the methionine cycle to numerous methylation reactions.

The Methionine Cycle

Caption: The Methionine Cycle, illustrating the formation and hydrolysis of S-adenosylhomocysteine (SAH).

Experimental Workflow for SAH/SAM Analysis

The quantification of SAH and its parent compound SAM in biological samples is crucial for assessing cellular methylation capacity. A general workflow for their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.

Caption: A generalized experimental workflow for the quantification of S-adenosylhomocysteine using LC-MS/MS.

Future Directions

The biological significance of this compound remains an open area of investigation. Future research should focus on:

-

Developing sensitive analytical methods for the quantification of SAHSO in biological tissues and fluids to determine its endogenous levels under normal and pathological conditions.

-

Investigating the potential biological activities of SAHSO, including its effects on methyltransferases and other enzymes involved in the methionine cycle.

-

Elucidating the enzymatic and non-enzymatic pathways that may lead to the formation of SAHSO in vivo.

-

Exploring the potential of SAHSO as a biomarker for oxidative stress-related diseases.

Conclusion

This compound is the oxidized derivative of the critical metabolic regulator, S-adenosylhomocysteine. While methods for its chemical synthesis and basic characterization exist, a comprehensive understanding of its biological role is currently lacking. This technical guide provides a summary of the known properties of SAHSO and places it within the broader context of the well-understood methionine cycle. It is hoped that this document will serve as a valuable resource to stimulate further research into the potential significance of this understudied molecule in health and disease.

References

- 1. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Adenosylhomocysteine | C14H20N6O5S | CID 439155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

S-Adenosylhomocysteine Sulfoxide in Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosylhomocysteine (SAH), a pivotal intermediate in cellular methylation, is the metabolic byproduct of all S-adenosylmethionine (SAM)-dependent methyltransferase reactions. Under conditions of oxidative stress, the sulfur atom in the homocysteine moiety of SAH is susceptible to oxidation, leading to the formation of S-adenosylhomocysteine sulfoxide (B87167) (SAHSO). This technical guide provides an in-depth exploration of the role of SAHSO in oxidative stress pathways, consolidating current knowledge on its formation, biochemical interactions, and potential as a biomarker and therapeutic target. This document outlines key experimental protocols and presents available quantitative data to facilitate further research in this emerging area.

Generation and Metabolism of S-Adenosylhomocysteine Sulfoxide

Under physiological conditions, SAH is hydrolyzed to adenosine (B11128) and homocysteine by the enzyme S-adenosylhomocysteine hydrolase (SAHH). However, the presence of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can lead to the non-enzymatic oxidation of the thioether group in SAH, forming SAHSO.

Chemical Synthesis of this compound

A common laboratory method for the synthesis of SAHSO involves the oxidation of SAH with hydrogen peroxide.

Experimental Protocol: Synthesis of this compound

-

Dissolve SAH: Dissolve S-adenosylhomocysteine in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Oxidation: Add a molar excess of hydrogen peroxide (H₂O₂) to the SAH solution. The reaction can be carried out at room temperature.

-

Monitoring the Reaction: The progress of the oxidation can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: The resulting SAHSO can be purified from the reaction mixture, which may contain unreacted SAH and other byproducts, using chromatographic techniques.

-

Ion-Exchange Chromatography: This method separates molecules based on their net charge. SAHSO, with its polar sulfoxide group, will have different retention characteristics compared to SAH.

-

Reverse-Phase HPLC: This technique separates molecules based on their hydrophobicity. The increased polarity of SAHSO compared to SAH allows for their separation. The mobile phase typically consists of a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA).

-

Biochemical Interactions and Effects of this compound

The introduction of an oxygen atom to the sulfur of SAH alters its chemical properties, which in turn can modify its biological activity, particularly its ability to interact with enzymes.

Inhibition of Methyltransferases

SAH is a potent feedback inhibitor of most SAM-dependent methyltransferases. The structural similarity of SAHSO to SAH suggests that it may also act as an inhibitor of these enzymes.

Quantitative Data: Inhibition of Catechol-O-Methyltransferase (COMT) by SAHSO

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| This compound | COMT | 860 | [1] |

Table 1: Inhibitory concentration of SAHSO against COMT.

Further research is required to determine the inhibitory constants (Kᵢ or IC₅₀) of SAHSO for a broader range of methyltransferases, including DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), to understand its impact on epigenetic regulation under oxidative stress.

Role of this compound in Oxidative Stress Signaling

The accumulation of SAHSO during oxidative stress may have direct implications for cellular signaling pathways that respond to redox imbalances.

Potential Interaction with Methionine Sulfoxide Reductases (Msr)

The methionine sulfoxide reductase (Msr) system, comprising MsrA and MsrB, is a crucial cellular defense mechanism that repairs oxidized methionine residues in proteins. Given that SAHSO contains a sulfoxide group, it is plausible that it could be a substrate for Msr enzymes, which would reduce it back to SAH.

Experimental Protocol: Assay for Msr Activity with SAHSO as a Substrate

-

Reaction Mixture: Prepare a reaction mixture containing purified MsrA or MsrB enzyme, a reducing system (e.g., DTT or the thioredoxin system), and SAHSO as the substrate in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Detection of SAH: The conversion of SAHSO to SAH can be monitored over time using HPLC-MS/MS to quantify the formation of SAH.

-

Controls: Include control reactions without the Msr enzyme and without the reducing system to ensure that the observed reduction is enzymatic and dependent on the reducing equivalents.

Modulation of Antioxidant Enzyme Activity

The presence of SAHSO may influence the activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase, which are critical for detoxifying ROS.

Experimental Protocol: Measurement of SOD and Catalase Activity in the Presence of SAHSO

Cell Culture and Treatment:

-

Culture relevant cell lines (e.g., neuronal cells, endothelial cells) under standard conditions.

-

Treat the cells with varying concentrations of SAHSO for a specified duration. Include an untreated control group.

-

Induce oxidative stress in a subset of cells (e.g., using H₂O₂ or another pro-oxidant) to assess the effect of SAHSO under stress conditions.

-

Harvest the cells and prepare cell lysates.

SOD Activity Assay (Colorimetric):

-

Use a commercial SOD assay kit or a standard protocol based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system.

-

Add cell lysates to the reaction mixture and measure the absorbance at the appropriate wavelength.

-

Calculate the SOD activity based on the degree of inhibition compared to a standard curve.

Catalase Activity Assay (Colorimetric):

-

Use a commercial catalase assay kit or a protocol based on the reaction of catalase with a known amount of H₂O₂.

-

The remaining H₂O₂ can be quantified colorimetrically by reacting it with a suitable substrate to produce a colored product.

-

Measure the absorbance and calculate the catalase activity based on the amount of H₂O₂ decomposed.

Analytical Methodology for this compound

Accurate and sensitive quantification of SAHSO in biological samples is essential for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique.

Experimental Protocol: Quantification of SAHSO in Brain Tissue by LC-MS/MS

-

Sample Preparation:

-

Homogenize brain tissue samples in a suitable buffer, often containing antioxidants and protein precipitation agents (e.g., perchloric acid or methanol).

-

To improve accuracy, spike the sample with a stable isotope-labeled internal standard of SAHSO (e.g., ¹³C or ¹⁵N labeled). Note: The synthesis of such a standard would be a prerequisite.

-

Centrifuge the homogenate to pellet proteins and cellular debris.

-

The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column with a gradient elution of acetonitrile or methanol (B129727) in water with formic acid as a mobile phase additive to achieve separation.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both SAHSO and its isotopically labeled internal standard.

-

Signaling Pathways and Logical Relationships

The interplay between SAH, SAHSO, and oxidative stress involves complex signaling networks. The following diagrams, generated using the DOT language, illustrate these relationships.

Conclusion and Future Directions

This compound is an understudied metabolite that likely plays a significant role in the cellular response to oxidative stress. Its formation from the direct oxidation of SAH positions it as a potential biomarker of oxidative damage. Furthermore, its ability to inhibit at least one methyltransferase suggests that it could contribute to the epigenetic dysregulation observed in diseases associated with oxidative stress, such as neurodegenerative disorders.

Significant research is needed to fully elucidate the role of SAHSO. Key areas for future investigation include:

-

Comprehensive Inhibitory Profiling: Determining the inhibitory constants of SAHSO for a wide range of methyltransferases.

-

Interaction with Msr Enzymes: Conclusively determining if SAHSO is a substrate for MsrA and/or MsrB.

-

Cellular Signaling: Investigating the impact of SAHSO on key oxidative stress signaling pathways, such as the Nrf2 and NF-κB pathways.

-

In Vivo Quantification: Developing robust and validated methods for quantifying SAHSO in various biological tissues and fluids to establish its physiological and pathological concentration ranges.

-

Therapeutic Potential: Exploring whether targeting the formation or metabolism of SAHSO could be a viable therapeutic strategy for diseases characterized by oxidative stress.

This technical guide provides a framework for researchers to begin to address these critical questions and advance our understanding of the role of this compound in health and disease.

References

An In-depth Technical Guide to the Theoretical Mechanism of S-Adenosylhomocysteine Sulfoxide Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the inhibitory action of S-adenosylhomocysteine sulfoxide (B87167) (SAHSO). Contrary to initial hypotheses targeting S-adenosylhomocysteine hydrolase (AHCY), current evidence points to Catechol-O-methyltransferase (COMT) as the primary molecular target. This document outlines the core mechanism of inhibition, presents relevant quantitative data, details experimental methodologies for studying this interaction, and visualizes the associated biochemical pathways.

Executive Summary

S-adenosylhomocysteine sulfoxide (SAHSO) has been identified as an inhibitor of Catechol-O-methyltransferase (COMT), a crucial enzyme in the metabolic pathway of catecholamines. Research indicates that SAHSO functions as a potential transition-state analog, targeting the enzyme responsible for the degradation of neurotransmitters like dopamine, norepinephrine, and epinephrine. The inhibitory activity of SAHSO on COMT has been quantified, and this guide will delve into the specifics of this interaction. The focus of this document will be on the inhibition of COMT by SAHSO, as there is currently no substantive evidence in the scientific literature to support the inhibition of S-adenosylhomocysteine hydrolase (AHCY) by this compound.

Core Inhibition Mechanism: Targeting Catechol-O-Methyltransferase (COMT)

The primary enzyme target of this compound is Catechol-O-methyltransferase (COMT). COMT is a key enzyme that facilitates the transfer of a methyl group from S-adenosylmethionine (SAM) to catechol compounds, thereby playing a critical role in the inactivation of catecholamine neurotransmitters.

The proposed mechanism for SAHSO inhibition of COMT is that of a transition-state analog . In enzymatic reactions, the transition state is a high-energy, transient molecular structure that is intermediate between the substrate and the product. Transition-state analogs are stable molecules designed to mimic this transient structure. They can bind to the enzyme's active site with much higher affinity than the actual substrate, thereby acting as potent inhibitors. SAHSO is believed to mimic the transition state of the methyl transfer reaction catalyzed by COMT.

Quantitative Inhibition Data

The inhibitory potency of this compound against Catechol-O-methyltransferase has been determined experimentally. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Inhibitor | Target Enzyme | IC50 Value | Reference |

| This compound | COMT | 860 µM | (Coward et al., 1972)[1] |

Signaling Pathways and Logical Relationships

The inhibition of COMT by SAHSO has direct implications for cellular signaling pathways, primarily those involving catecholamine neurotransmitters. By blocking COMT, SAHSO prevents the degradation of these neurotransmitters, leading to their accumulation and prolonged signaling activity.

Catecholamine Degradation Pathway

The following diagram illustrates the central role of COMT in the degradation of catecholamines and the point of inhibition by SAHSO.

Logical Flow of Inhibition

The logical relationship of SAHSO's mechanism of action can be visualized as a direct inhibitory interaction leading to downstream cellular effects.

Experimental Protocols

The determination of COMT inhibition by SAHSO involves specific enzymatic assays. Below is a detailed methodology based on established protocols for measuring COMT activity.

Protocol: Determination of COMT Inhibition via Spectrophotometric Assay

Objective: To quantify the inhibitory effect of this compound on COMT activity by monitoring the formation of O-methylated product from a catechol substrate.

Materials:

-

Purified COMT enzyme

-

S-adenosyl-L-methionine (SAM)

-

3,4-Dihydroxyacetophenone (DHAP) as the catechol substrate

-

Magnesium Chloride (MgCl2)

-

N-Tris(hydroxymethyl)-methyl-2-aminoethane sulphonic acid (TES) buffer

-

This compound (SAHSO) of varying concentrations

-

Sodium Borate buffer (as stop solution)

-

Spectrophotometer capable of reading at 344 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 0.5 mM solution of 3,4-dihydroxyacetophenone in deionized water.

-

Prepare a 5 mM solution of S-adenosyl-L-methionine in deionized water. Keep on ice.

-

Prepare a 6 mM solution of Magnesium Chloride in deionized water.

-

Prepare a 50 mM TES buffer and adjust the pH to 7.6 at 37°C.

-

Prepare stock solutions of SAHSO in the appropriate solvent and create a series of dilutions to be tested.

-

Prepare a 0.4 M Sodium Borate buffer and adjust the pH to 10.0 at 37°C. This will serve as the stop solution.

-

Prepare the COMT enzyme solution in cold TES buffer to the desired concentration.

-

-

Assay Setup:

-

For each reaction, in a microcentrifuge tube, combine the TES buffer, MgCl2 solution, DHAP solution, and SAM solution.

-

Add the desired concentration of SAHSO or vehicle control.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the purified COMT enzyme solution to the pre-warmed mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is within the linear range.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding the Sodium Borate stop solution.

-

Measure the absorbance of the O-methylated product at 344 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction for each SAHSO concentration.

-

Plot the percentage of inhibition against the logarithm of the SAHSO concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the inhibitory potential of a compound against COMT.

Conclusion

The available scientific evidence identifies this compound as an inhibitor of Catechol-O-methyltransferase, likely acting as a transition-state analog. Its inhibitory effect, while moderate with an IC50 in the high micromolar range, provides a basis for further investigation into the structure-activity relationships of S-adenosylhomocysteine derivatives as modulators of methyltransferase activity. The experimental protocols and pathways detailed in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential and biochemical implications of COMT inhibition by SAHSO and related compounds. Future research should aim to further elucidate the precise binding mode of SAHSO to the COMT active site and to explore its effects in cellular and in vivo models.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of S-adenosylhomocysteine Sulfoxide

For researchers, scientists, and drug development professionals, the availability of well-characterized metabolic intermediates is crucial for advancing our understanding of cellular processes and for the development of novel therapeutics. S-adenosylhomocysteine (SAH) is the primary product of all S-adenosylmethionine (SAM)-dependent methylation reactions and a potent inhibitor of methyltransferases. Its oxidized form, S-adenosylhomocysteine sulfoxide (B87167) (SAHO), can be formed spontaneously during sample preparation and storage and may have its own biological implications.[1] This document provides detailed protocols for the chemical synthesis and purification of SAHO, enabling its use in various research applications.

Introduction to S-adenosylhomocysteine Sulfoxide